molecular formula C11H20F4N2 B1586534 1,1-Bis(diethylamino)tetrafluoro-1-propene CAS No. 216393-97-4

1,1-Bis(diethylamino)tetrafluoro-1-propene

Cat. No. B1586534
M. Wt: 256.28 g/mol
InChI Key: SLOPXEYTPNAGPI-UHFFFAOYSA-N
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Description

1,1-Bis(diethylamino)tetrafluoro-1-propene is a chemical compound with the molecular formula C11H20F4N2 and a molecular weight of 256.29 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 1,1-Bis(diethylamino)tetrafluoro-1-propene consists of 11 carbon atoms, 20 hydrogen atoms, 4 fluorine atoms, and 2 nitrogen atoms .

Scientific Research Applications

1. Application in Battery Technology

  • Summary of Application: Tetrafluoro-1,4-benzoquinone (TFBQ), a compound with similar fluorine content, is used as an additive in Poly(vinylidene fluoride) (PVDF)-based composite solid electrolytes (CSEs) for lithium batteries .
  • Methods of Application: TFBQ is added in trace amounts to the PVDF/Li-based electrolytes. It forms lithophilic quinone lithium salt (Li2TFBQ) in the solid electrolyte interface (SEI), which guides uniform lithium deposition .
  • Results or Outcomes: The results showed that PVDF/Li-TFBQ 0.05 with a mass ratio of PVDF to TFBQ of 1:0.05 had the highest ionic conductivity of 2.39 × 10 −4 S cm −1, and the electrochemical stability window reached 5.0 V .

2. Application in Rotational Spectroscopy

  • Summary of Application: Tetrafluoro-1,3-dithietane, another fluorine-rich compound, forms a 1:1 intermolecular complex with isopropylamine, which has been studied using Fourier transform microwave spectroscopy .
  • Methods of Application: The complex is formed in a supersonic-jet and two isomers, in which the isopropylamine monomer adopts the gauche or trans conformation, were experimentally observed .
  • Results or Outcomes: The isomer formed by gauche isopropylamine has a higher population than that formed by trans with a relative ratio of 3:2 .

3. Application in Refrigeration

  • Summary of Application: Trans-1,3,3,3-Tetrafluoropropene (HFO-1234ze) is used as a replacement for former cooling agents that have been phased out due to their global warming potential or ozone depleting potential .
  • Methods of Application: HFO-1234ze is used in refrigeration systems. Although it is used on a large scale, only a few vibrational data and no structural data of HFO-1234ze are known .
  • Results or Outcomes: Combustion experiments of HFO-1234ze show carbonyl difluoride, carbon dioxide, and hydrogen fluoride to be the main combustion products .

4. Application in Proteomics Research

  • Summary of Application: “1,1-Bis(diethylamino)tetrafluoro-1-propene” is listed as a product for proteomics research .
  • Results or Outcomes: The specific results or outcomes obtained from the use of “1,1-Bis(diethylamino)tetrafluoro-1-propene” in proteomics research are not provided .

Safety And Hazards

In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water for at least 15 minutes . If symptoms persist, medical attention should be sought . It is also recommended to avoid the formation of dust and aerosols, and to provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

1-N,1-N,1-N',1-N'-tetraethyl-2,3,3,3-tetrafluoroprop-1-ene-1,1-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20F4N2/c1-5-16(6-2)10(17(7-3)8-4)9(12)11(13,14)15/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLOPXEYTPNAGPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=C(C(F)(F)F)F)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371086
Record name N~1~,N~1~,N'~1~,N'~1~-Tetraethyl-2,3,3,3-tetrafluoroprop-1-ene-1,1-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Bis(diethylamino)tetrafluoro-1-propene

CAS RN

216393-97-4
Record name N~1~,N~1~,N'~1~,N'~1~-Tetraethyl-2,3,3,3-tetrafluoroprop-1-ene-1,1-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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